7-Chloro-8-methylimidazo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-6(8)10-4-11-3-2-9-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPFMCGCOEEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN2C1=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386614-39-5 | |
| Record name | 7-chloro-8-methylimidazo[1,2-c]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 C Pyrimidines
Historical and Classical Synthetic Approaches for Imidazo[1,2-c]pyrimidine (B1242154) Ring Systems
The construction of the imidazo[1,2-c]pyrimidine ring system has traditionally relied on established cyclization and condensation strategies that have been foundational in heterocyclic chemistry.
One of the most fundamental and widely employed methods for the synthesis of fused imidazole (B134444) ring systems, including imidazo[1,2-c]pyrimidines, is the reaction of an azaheterocycle containing an endocyclic amidine system with an α-halocarbonyl compound. This approach, a variation of the well-known Chichibabin reaction, typically involves the reaction of a substituted 4-aminopyrimidine (B60600) with an α-haloketone. nih.govresearchgate.net
The general mechanism involves the initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization via condensation between the amino group and the carbonyl carbon. A final dehydration step then yields the aromatic imidazo[1,2-c]pyrimidine ring system. The regioselectivity of the final product is dependent on the substitution pattern of the starting pyrimidine (B1678525). For the synthesis of the imidazo[1,2-c]pyrimidine scaffold, a 4-aminopyrimidine is the required starting material.
A specific example leading to a related scaffold involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones to form imidazo[1,2-a]pyrimidines. nih.gov While direct historical examples for 7-Chloro-8-methylimidazo[1,2-c]pyrimidine using this specific method are not readily found in broad reviews, the synthesis of 5-amino substituted 7-chloro-imidazo[1,2-c]pyrimidines has been reported, implying the construction of the chloro-substituted core ring system through such classical cyclization strategies. documentsdelivered.com
Beyond the use of α-haloketones, other condensation reactions have been developed for the assembly of the imidazo[1,2-c]pyrimidine scaffold. These methods often involve the use of 1,3-dicarbonyl compounds or their equivalents reacting with 1,2-diaminoimidazoles. However, a more common route involves building the pyrimidine ring onto a pre-existing imidazole core.
For instance, the condensation of 4-aminoimidazoles with β-dicarbonyl compounds or β-ketoesters can lead to the formation of the fused pyrimidine ring. The reaction typically proceeds under acidic or basic conditions, driving the cyclization and dehydration to form the aromatic system. Another approach involves the reaction of 4-amino-5-cyanoimidazoles with various reagents, which can be cyclized to form the pyrimidine portion of the molecule. These condensation strategies offer versatility in introducing a range of substituents onto the pyrimidine ring of the final scaffold. mdpi.com
Modern Synthetic Strategies for Derivatization of Imidazo[1,2-c]pyrimidine Scaffolds
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the synthesis and derivatization of heterocyclic scaffolds like imidazo[1,2-c]pyrimidine. These modern strategies often offer advantages in terms of reaction times, yields, and the ability to generate diverse libraries of compounds.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.orgsci-hub.seresearchgate.net This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives and related heterocycles, significantly reducing reaction times from hours to minutes and often improving yields. nih.govbenthamdirect.comnih.gov
The synthesis of imidazo[1,2-a]pyrimidines via the reaction of 2-aminopyrimidines with α-bromoketones has been efficiently carried out under microwave irradiation. benthamdirect.com For example, the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones, N-bromosuccinimide, and 2-aminopyridines has been achieved in lemon juice under microwave irradiation, highlighting a green chemistry approach. benthamdirect.com Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been accomplished using a microwave-assisted, one-pot, multicomponent reaction. nih.gov These examples demonstrate the high potential of microwave-assisted protocols for the efficient synthesis and derivatization of the imidazo[1,2-c]pyrimidine core, including halogenated derivatives like this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Bromination of Acetophenones | Conventional Heating | Several hours | Moderate | sci-hub.se |
| Bromination of Acetophenones | Microwave Irradiation | 15 minutes | 50-99% | sci-hub.se |
| Condensation of Phenacyl Bromide and 2-Aminopyridine (B139424) | Conventional Heating | 40-120 minutes | Moderate | sci-hub.se |
| Condensation of Phenacyl Bromide and 2-Aminopyridine | Microwave Irradiation | 60 seconds | 24-99% | sci-hub.se |
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgacs.org These strategies have been extensively explored for the synthesis of various heterocyclic systems, including imidazo-fused heterocycles. nih.govmdpi.com
The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, is a prominent method for the one-pot synthesis of imidazo[1,2-a]pyridine-3-amines. mdpi.com This reaction involves the condensation of an amidine (like 2-aminopyridine or 2-aminopyrimidine), an aldehyde, and an isocyanide. This methodology could be adapted for the synthesis of substituted imidazo[1,2-c]pyrimidines by using 4-aminopyrimidines as the amidine component. The development of such MCRs allows for the rapid generation of molecular diversity, which is highly valuable in medicinal chemistry and drug discovery. beilstein-journals.org
Halogenated heterocyclic compounds are versatile intermediates in organic synthesis, as the halogen atom can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The chlorine atom at the 7-position of this compound is activated towards SNAr by the electron-withdrawing pyrimidine ring nitrogen atoms. This allows for the introduction of a wide range of functional groups at this position.
Research has shown the successful substitution of the 7-chloro group in imidazo[1,2-c]pyrimidines with various amino nucleophiles. For example, a series of 5-amino substituted 7-chloro-imidazo[1,2-c]pyrimidines were synthesized, demonstrating the feasibility of SNAr reactions on this scaffold. documentsdelivered.com The general reaction involves heating the 7-chloro derivative with an excess of the desired amine, either neat or in a suitable solvent.
This strategy has been employed to synthesize a variety of derivatives for biological evaluation. The reactivity of the chloro group allows for the introduction of alkylamino, arylamino, and other nitrogen-based nucleophiles, as well as oxygen and sulfur nucleophiles.
Table 2: Examples of Nucleophilic Aromatic Substitution on 7-Chloroimidazo[1,2-c]pyrimidine Derivatives
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 7-chloroimidazo[1,2-c]pyrimidin-5-one | Ammonia | 7-amino-imidazo[1,2-c]pyrimidin-5-one derivative | nih.gov |
| 7-chloro-imidazo[1,2-c]pyrimidines | Pentenylamine | 7-(Pentenylamino)-imidazo[1,2-c]pyrimidine derivative | documentsdelivered.com |
The SNAr reaction is a cornerstone for the derivatization of this compound, providing a straightforward route to a diverse array of analogues with modified properties.
Cycloaddition Reaction Pathways (e.g., [4+1]-Cycloadditions)
Cycloaddition reactions represent a powerful tool for the construction of complex cyclic systems. In the context of imidazo[1,2-c]pyrimidines, these reactions provide efficient routes to novel fused heterocyclic structures.
One notable pathway is the [4+1]-cycloaddition for the synthesis of the imidazo[1,2-c]pyrimidine core itself. An expeditious synthesis has been reported that utilizes isocyanides as a C1-synthon in a reaction with a suitable 4-atom component derived from the pyrimidine ring, leading to the rapid assembly of the fused bicyclic system. jst.go.jp
While direct examples involving this compound as a substrate in further cycloadditions are not extensively detailed, related scaffolds like imidazo[1,2-a]pyrimidines have been studied in tandem [8+2] cycloaddition/[2+6+2] dehydrogenation reactions. dipc.orgacs.org In these reactions, the imidazo[1,2-a]pyrimidine acts as an 8π component, reacting with benzynes (2π component) under microwave irradiation. dipc.orgacs.org This process leads to the formation of complex tetracyclic compounds. dipc.orgacs.org The feasibility of such reactions suggests that the π-system of the imidazo[1,2-c]pyrimidine core, including derivatives like this compound, could potentially participate in similar higher-order cycloadditions, offering pathways to novel polycyclic aromatic systems.
Table 1: Examples of Cycloaddition Reactions in Imidazo nih.govcapes.gov.brpyrimidine Systems
| Reaction Type | Reactants | Product Scaffold | Key Features |
|---|---|---|---|
| [4+1] Cycloaddition | N-vinyl-N-(pyrimidin-4-yl)formamidine derivatives, isocyanides | Imidazo[1,2-c]pyrimidine | Rapid, efficient assembly of the core structure. jst.go.jp |
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Transition-metal catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. The presence of a halogen, such as the chlorine atom at the C7 position in this compound, provides a reactive handle for introducing a wide variety of substituents via these methods.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, extensive research on analogous chloro-substituted pyrimidine and fused pyrimidine systems demonstrates the viability of these transformations.
For instance, the Suzuki-Miyaura cross-coupling has been effectively used to arylate halogenated pyridopyrimidines. arkat-usa.org In these cases, a palladium catalyst, often with a phosphine (B1218219) ligand, facilitates the coupling of the chloro-heterocycle with an aryl boronic acid in the presence of a base. arkat-usa.org This methodology is directly applicable to the C7-chloro position of the target compound, enabling the synthesis of 7-aryl-8-methylimidazo[1,2-c]pyrimidines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. arkat-usa.org Similarly, Sonogashira coupling with terminal alkynes and Heck coupling with alkenes would allow for the introduction of alkynyl and vinyl groups, respectively, at the C7 position.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidine Scaffolds
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed | Potential Application on Target Compound |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound + Arylboronic acid | Pd(OAc)₂, PPh₃ | C(sp²)-C(sp²) | Synthesis of 7-aryl derivatives. arkat-usa.org |
| Sonogashira | This compound + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | Synthesis of 7-alkynyl derivatives. researchgate.net |
Regioselectivity and Stereoselective Synthetic Considerations in Imidazo[1,2-c]pyrimidine Synthesis
The synthesis of substituted imidazo[1,2-c]pyrimidines, including the 7-chloro-8-methyl derivative, inherently involves questions of regioselectivity. The classical synthesis often involves the condensation of a substituted 4-aminopyrimidine with an α-haloketone. The regiochemical outcome—which nitrogen of the aminopyrimidine attacks the carbonyl carbon and which attacks the α-carbon of the haloketone—is critical.
Studies on related imidazo[1,2-a]pyrimidines and imidazo[1,2-c]pyrimidines have shown that the reaction proceeds via initial nucleophilic attack of the exocyclic amino group on the α-carbon of the haloketone, followed by cyclization of the endocyclic pyrimidine nitrogen onto the ketone carbonyl. nih.govcapes.gov.br This sequence generally leads to a predictable regiochemical outcome. However, the specific substitution pattern on both the pyrimidine and the α-haloketone can influence the reaction pathway.
For the synthesis of this compound, a potential route would involve the reaction of 4-amino-6-chloropyrimidine (B18116) with a suitable α-haloketone. The precise control of reaction conditions is necessary to ensure the desired isomer is formed. Advanced methods, such as transition-metal-catalyzed cascade reactions, have been developed to achieve high regioselectivity in the synthesis of functionalized imidazo[1,2-a]pyrimidines, involving steps like 6-endo-dig cycloisomerization that lock in a specific regioisomer. acs.org Such strategies could be adapted for the selective synthesis of complex imidazo[1,2-c]pyrimidines.
Green Chemistry Principles in Imidazo[1,2-c]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the imidazo[1,2-c]pyrimidine scaffold, several eco-friendly approaches have been explored. dergipark.org.tr
Key green strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. Solvent-free syntheses of imidazo[1,2-a]pyrimidines have been achieved by condensing 2-aminopyrimidine with α-bromoketones on a solid support like basic alumina (B75360), catalyzed by microwave energy. nih.gov
Use of Green Catalysts and Solvents: The development of reactions that utilize non-toxic, abundant, and recyclable catalysts is a core tenet of green chemistry. nih.gov Gold nanoparticles have been employed as an efficient catalyst for imidazo[1,2-a]pyrimidine synthesis in green solvents. mdpi.com Furthermore, transition-metal-free cross-coupling reactions are being developed to avoid product contamination with toxic metal residues. researchgate.net
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single pot to form the final product, reducing the number of synthetic steps and purification stages. researchgate.net The development of MCRs for the one-pot synthesis of highly substituted imidazo[1,2-c]pyrimidines is an active area of research that aligns with green chemistry goals. researchgate.net
Table 3: Application of Green Chemistry Principles to Imidazo nih.govcapes.gov.brpyrimidine Synthesis
| Green Chemistry Principle | Method | Advantages |
|---|---|---|
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) | Reduced reaction times, higher yields, cleaner reactions. nih.gov |
| Safer Solvents & Reagents | Use of green solvents (e.g., water, ethanol), solid-state reactions | Reduced toxicity and environmental pollution. mdpi.com |
| Catalysis | Use of heterogeneous catalysts (e.g., Al₂O₃, nanocatalysts) | Easy separation and recycling of catalysts, reduced waste. nih.govmdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7-Chloro-8-methylimidazo[1,2-c]pyrimidine. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the molecular framework can be obtained.
¹³C NMR Spectroscopic Analysis
Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not extensively documented. However, based on data from analogous compounds, the ¹³C NMR spectrum is expected to show distinct resonances for each of the carbon atoms in the molecule. The carbon atom attached to the chlorine (C7) would likely be shifted downfield. The methyl carbon (C8-CH₃) would appear in the upfield region, typically around δ 15-25 ppm. The remaining carbon atoms of the imidazo[1,2-c]pyrimidine (B1242154) core would resonate in the aromatic region, with their specific shifts dictated by their electronic environment.
Advanced NMR Techniques for Stereochemical Assignments
For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for determining stereochemistry. While this compound itself is achiral, derivatives of the imidazo[1,2-c]pyrimidine scaffold that possess chiral centers would necessitate these analyses. For instance, in substituted tetrahydroimidazo[1,2-a]pyrimidines, key correlations observed in NOESY and HMBC spectra have been instrumental in confirming their regiochemistry and stereochemical configurations. researchgate.net These techniques allow for the determination of through-space proximities of protons, which is essential for assigning relative stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
Based on its molecular formula, C₇H₆ClN₃, the predicted monoisotopic mass is 167.02502 Da. uni.lu The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 167, along with an isotopic peak ([M+2]⁺) at m/z 169 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Predicted adducts include [M+H]⁺ at m/z 168.03230 and [M+Na]⁺ at m/z 190.01424. uni.lu Analysis of the fragmentation pattern can provide further structural information by identifying stable daughter ions formed through the loss of specific fragments.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 168.03230 |
| [M+Na]⁺ | 190.01424 |
| [M-H]⁻ | 166.01774 |
| [M+NH₄]⁺ | 185.05884 |
| [M+K]⁺ | 205.98818 |
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the fused heterocyclic rings, and the C-Cl stretching vibration.
While specific experimental data is not available, for related imidazo[1,2-a]pyrimidine (B1208166) derivatives, characteristic imine group (C=N) vibrations are observed around 1626–1617 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C-Cl stretch usually appears in the fingerprint region, below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, π → π* and n → π* transitions are typically observed.
X-ray Crystallography for Solid-State Structural Determination
There is no specific X-ray crystallographic data available in the public domain for this compound. This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. Although the crystal structures of other related heterocyclic compounds, including some imidazo[1,2-c]pyrimidine derivatives, have been determined and reported, these findings cannot be directly extrapolated to confirm the solid-state structure of the 7-chloro-8-methyl variant. The specific placement of the chloro and methyl substituents on the imidazo[1,2-c]pyrimidine core would significantly influence its crystal lattice and molecular geometry.
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC)
Detailed experimental conditions and results from High-Performance Liquid Chromatography (HPLC) analysis for this compound are not described in the accessible scientific literature. HPLC is a fundamental technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of synthesized chemical compounds. While general synthetic procedures for imidazo[1,2-c]pyrimidine derivatives often mention purification by chromatographic methods, specific parameters such as the type of stationary phase, mobile phase composition, flow rate, and detector wavelength for the purity assessment of this compound are not provided.
Elemental Analysis for Compositional Verification
Specific experimental data from the elemental analysis of this compound is not available in the reviewed literature. This analytical technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The results are then compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and support its structural identification. The theoretical elemental composition of this compound, with a molecular formula of C₇H₆ClN₃, can be calculated, but experimental verification is a necessary step in the characterization of a newly synthesized compound.
Table of Calculated Elemental Composition for C₇H₆ClN₃
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 50.16% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.62% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.16% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.08% |
| Total | 167.61 | 100.00% |
Computational and Theoretical Chemistry Investigations of Imidazo 1,2 C Pyrimidines
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties and reactivity of molecules. For the imidazo[1,2-c]pyrimidine (B1242154) scaffold, DFT calculations are used to determine optimized molecular geometry, electronic distribution, and various reactivity descriptors. nih.gov Methods such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules. nih.govsemanticscholar.org These calculations provide the foundation for more detailed analyses of the molecule's behavior. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, is associated with the molecule's nucleophilic character. nih.gov Conversely, the LUMO indicates the capacity to accept an electron, reflecting its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEgap), is a key parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Analysis of the FMOs for imidazo[1,2-a]pyrimidine (B1208166) derivatives shows that the HOMO is often distributed across the entire fused ring system, while the LUMO may be localized on specific parts of the molecule, depending on the substituents. nih.gov
Table 1: Conceptual Frontier Molecular Orbital (FMO) Data This table illustrates typical parameters derived from FMO analysis for a heterocyclic compound.
| Parameter | Symbol | Typical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability; higher energy indicates stronger donation. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -3.0 | Electron-accepting ability; lower energy indicates stronger acceptance. |
| HOMO-LUMO Energy Gap | ΔEgap | 3.0 to 5.0 | Chemical reactivity and stability; smaller gap implies higher reactivity. |
| Chemical Potential | µ | -3.0 to -5.0 | Propensity of electrons to escape; related to electronegativity. |
| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron distribution; related to stability. |
| Global Electrophilicity Index | ω | 1.0 to 3.0 | Measure of a molecule's ability to act as an electrophile. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack and are associated with nucleophilic character, often found near electronegative atoms like nitrogen and oxygen. mdpi.com
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. mdpi.com
Green Regions: Denote areas of neutral or near-zero potential. researchgate.net
For heterocyclic systems like imidazo[1,2-c]pyrimidines, MEP maps help identify regions involved in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov The negative potential is typically concentrated around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, while positive potentials are often located on hydrogen atoms attached to the rings. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to characterize non-covalent interactions within and between molecules. nih.gov Based on the topology of the electron density, these analyses can identify and classify interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov
QTAIM analyzes the electron density (ρ) and its Laplacian (∇²ρ) at specific points called bond critical points (BCPs) to determine the nature of chemical bonds and interactions. RDG analysis provides a visual representation of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clash) forces. For imidazo[1,2-a]pyrimidine derivatives, these methods have been used to confirm the presence and nature of intramolecular and intermolecular hydrogen bonds, providing a deeper understanding of their structural stability. nih.gov
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like 7-Chloro-8-methylimidazo[1,2-c]pyrimidine, MD simulations can provide insights into its conformational flexibility and its dynamic interactions with biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. semanticscholar.org These simulations can reveal how the ligand adapts its conformation upon binding to a target, the stability of the resulting complex, and the key interactions that maintain the binding over time. semanticscholar.org
Monte Carlo (MC) simulations, another computational technique, use random sampling to explore the conformational space of a molecule. While MD follows the trajectory of a system over time according to the laws of physics, MC methods generate different molecular conformations and evaluate their energies to determine the most probable and stable states.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. semanticscholar.org
For the imidazo[1,2-c]pyrimidine and related imidazo[1,2-a]pyrimidine scaffolds, docking studies have been performed against various biological targets, including microbial enzymes, kinases, and viral proteins. nih.govresearchgate.net These studies predict the binding orientation, calculate a docking score (an estimate of binding affinity), and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the target protein. thieme-connect.de Such insights are critical for understanding the structure-activity relationship and for designing derivatives with improved potency and selectivity. nih.govbeilstein-journals.org
Table 2: Example Data from a Molecular Docking Study This table presents a hypothetical docking result for an imidazo[1,2-c]pyrimidine derivative against a protein kinase target to illustrate the typical output.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Imidazo[1,2-c]pyrimidine Derivative | Protein Kinase XYZ | -9.1 | Lys72, Glu91 | Hydrogen Bond |
| Val55, Leu135 | Hydrophobic Interaction | |||
| Phe146 | Pi-Pi Stacking | |||
| Reference Inhibitor | Protein Kinase XYZ | -8.5 | Lys72, Asp161 | Hydrogen Bond |
| Leu135, Ala144 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. nih.gov
To build a QSAR model, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. mdpi.com Statistical methods, including machine learning algorithms, are then used to establish a regression equation that links these descriptors to the observed biological activity. mdpi.com For classes of compounds related to imidazo[1,2-c]pyrimidines, QSAR studies have been employed to identify the key structural features that govern their therapeutic effects, providing a rational basis for further chemical optimization. nih.govmdpi.com
In Silico Mechanistic Postulations and Reaction Pathway Analysis
Computational and theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, predicting the feasibility of reaction pathways, and understanding the electronic properties that govern molecular interactions. For the imidazo[1,2-c]pyrimidine scaffold and its related isomers, these in silico methods have been instrumental in postulating reaction mechanisms where experimental characterization of transient intermediates is challenging.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to model reaction pathways. nih.govnih.gov These studies can determine the geometries of reactants, transition states, and products, as well as their relative energies. By calculating the activation energies for different potential pathways, researchers can predict the most thermodynamically and kinetically favorable route for the formation of the heterocyclic core.
In the synthesis of related imidazo[1,2-a]pyrimidine derivatives, for instance, computational studies have been used to explain the regioselectivity of cyclization reactions. nih.gov The mechanism of interaction between reactants like 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides has been postulated using a combination of experimental data from HPLC-MS analysis and quantum chemical calculations. nih.govbeilstein-journals.orgresearchgate.net
Two primary theoretical pathways are often considered for such reactions:
Pathway A: Involving N-nucleophilic Michael addition to an activated multiple bond, proceeding through the endocyclic nitrogen atom of the imidazole ring. nih.gov
Pathway B: Involving the exocyclic amino group as the initial nucleophile. nih.gov
Theoretical calculations of Gibbs free energy (ΔG) for intermediates and transition states help to validate the most probable pathway. For example, in the reaction between 2-aminoimidazole and N-phenylmaleimide, calculations confirmed that while intermediates for both pathways could form, only one pathway had a favorable free energy change for the subsequent, irreversible recyclization step that yields the final imidazo[1,2-a]pyrimidine core. nih.gov
The table below summarizes the kind of theoretical energy calculations used to determine reaction feasibility for a related imidazo[1,2-a]pyrimidine synthesis.
| Reaction Pathway | Intermediate | Calculated Activation Energy (ΔG, kcal/mol) | Feasibility of Subsequent Recyclization |
|---|---|---|---|
| Pathway A1 (Endo-Nitrogen Attack) | Intermediate 6a | -1.21 | Favorable (ΔG < 0) |
| Pathway A2 (Exo-Nitrogen Attack) | Intermediate 7a | -0.23 | Unfavorable (ΔG > 0) |
This table is based on data for the reaction of 2-aminoimidazole with N-phenylmaleimide as described in related literature and serves as an example of the computational approach. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) calculations are utilized to visualize the charge distribution on the reacting molecules. nih.govnih.gov These maps reveal the electrophilic and nucleophilic sites, predicting how the molecules will approach each other and which atoms are most likely to interact, thus corroborating the mechanistic pathways suggested by energy calculations. nih.gov
These computational approaches are essential for understanding and optimizing the synthesis of complex heterocyclic systems like this compound. They provide a detailed, atom-level view of the reaction landscape, guiding the rational design of synthetic routes to achieve desired products with high selectivity and yield. rsc.org
Mechanistic Studies of Chemical Reactivity and Transformations
Investigation of Electrophilic and Nucleophilic Substitution Reactions
Common nucleophilic substitution reactions for related chloropyrimidines involve amines, alkoxides, and thiolates, leading to the corresponding 7-substituted derivatives. The lability of a chloro group in such systems allows for a wide range of functionalizations. rsc.org
Table 1: Predicted Nucleophilic Substitution Reactions at C7
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Dimethylamine | 7-(Dimethylamino)-8-methylimidazo[1,2-c]pyrimidine |
| Alkoxide | Sodium Methoxide | 7-Methoxy-8-methylimidazo[1,2-c]pyrimidine |
| Thiolate | Sodium Thiophenoxide | 8-Methyl-7-(phenylthio)imidazo[1,2-c]pyrimidine |
Conversely, electrophilic substitution is more likely to occur on the electron-rich imidazole (B134444) portion of the molecule. The imidazole ring possesses greater π-electron density compared to the pyrimidine (B1678525) ring, making it the preferred site for attack by electrophiles. While specific studies on 7-Chloro-8-methylimidazo[1,2-c]pyrimidine are limited, analogies with the closely related imidazo[1,2-a]pyridine (B132010) scaffold suggest that positions C2 and C3 are the most probable sites for electrophilic attack. rsc.org The precise regioselectivity would be influenced by steric hindrance from the adjacent methyl group and the electronic directing effects of the entire fused system.
Rearrangement Reactions (e.g., Dimroth Rearrangement) and their Mechanistic Implications
Aza-heterocycles like imidazo[1,2-c]pyrimidines are known to undergo rearrangement reactions, the most notable being the Dimroth rearrangement. ucl.ac.uk This isomerization involves the translocation of heteroatoms within the heterocyclic system, typically proceeding through a ring-opening and ring-closure sequence. nih.govnih.gov For the imidazo[1,2-a]pyrimidine (B1208166) core, this rearrangement is often an undesired side reaction that occurs in basic media and can lead to structural misassignments. ucl.ac.ukresearchgate.net
The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on an electrophilic carbon of the pyrimidine ring (typically C5 in related systems), leading to the opening of the six-membered ring. nih.govresearchgate.net Subsequent bond rotation and recyclization result in an isomeric structure where the positions of an endocyclic and exocyclic nitrogen atom have been swapped. wikipedia.org
Mechanistic Steps of the Dimroth Rearrangement:
Nucleophilic Attack: A nucleophile, commonly hydroxide (OH⁻), attacks an electrophilic carbon atom of the pyrimidine ring. ucl.ac.uk
Ring Opening: The C-N bond of the pyrimidine ring cleaves, forming an open-chain intermediate. nih.gov
Conformational Change: The intermediate undergoes bond rotation.
Ring Closure: A new C-N bond is formed, leading to the rearranged heterocyclic ring. wikipedia.org
The rate of the Dimroth rearrangement is highly dependent on factors such as pH and the nature of substituents on the rings. ucl.ac.ukresearchgate.net A decrease in the π-electron density of the pyrimidine ring facilitates the initial nucleophilic attack, thereby increasing the rate of rearrangement. researchgate.net In this compound, the electron-withdrawing chloro group at C7 would be expected to enhance the propensity for this rearrangement by further decreasing the electron density of the pyrimidine ring.
Reaction Kinetics and Thermodynamic Studies of Imidazo[1,2-c]pyrimidine (B1242154) Derivatives
While specific kinetic and thermodynamic data for this compound are not widely available, studies on related imidazo[1,2-a]pyrimidine systems provide valuable insights. The kinetics of the Dimroth rearrangement, for example, have been shown to be pH-dependent. nih.govresearchgate.net Mechanistic investigations have been supported by kinetic and computational calculations to identify the key characteristics that make aza-heterocycles susceptible to this type of rearrangement. ucl.ac.ukresearchgate.net
Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the thermodynamics and kinetics of such reactions. DFT calculations can be used to optimize the structures of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. iau.ir For instance, theoretical studies on imidazo[1,2-a]pyrimidine derivatives have been used to calculate activation energies for nucleophilic acyl substitution reactions, demonstrating how different functional groups influence reaction rates. iau.ir Such computational approaches could be applied to this compound to predict its reactivity in substitution and rearrangement reactions and to elucidate the thermodynamic stability of its various potential isomers and products.
Catalyst Design and Reaction Optimization Principles
The synthesis and functionalization of the imidazo[1,2-c]pyrimidine core are guided by established principles of catalyst design and reaction optimization. The classical synthesis often involves the Chichibabin reaction, which is the condensation of a 2-aminoimidazole derivative with an α-halocarbonyl compound. beilstein-journals.org Modern synthetic chemistry focuses on improving the efficiency, selectivity, and environmental friendliness of these methods.
Catalyst Design:
Heterogeneous Catalysts: Solid-supported catalysts such as basic alumina (B75360) (Al₂O₃), KF-alumina, and silica-sulfuric acid have been employed to facilitate the synthesis of imidazo[1,2-a]pyrimidines. jst.go.jpmdpi.com These catalysts offer advantages like ease of separation, reusability, and often milder reaction conditions.
Nanocatalysts: Gold nanoparticles and novel kaolin-based nano-catalysts have been developed for the efficient synthesis of the imidazo[1,2-a]pyrimidine scaffold, often providing high yields under green conditions. researchgate.netmdpi.com
Reaction Optimization:
Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyrimidine derivatives, often in solvent-free conditions. mdpi.com
Solvent-Free Conditions: Conducting reactions without a solvent ("neat") is a key principle of green chemistry that reduces waste and can simplify product purification. This has been successfully applied in catalyst-mediated syntheses of related heterocycles. mdpi.comresearchgate.net
Ultrasound Mediation: Sonication is another energy-input method used to promote reactions, and catalyst-free protocols for synthesizing related scaffolds have been developed using ultrasound in aqueous media. researchgate.net
These principles are directly applicable to the synthesis of this compound and its derivatives, enabling the development of efficient and sustainable synthetic routes.
Table 2: Examples of Catalytic Systems for Imidazo[1,2-a/c]pyrimidine Synthesis
| Catalyst | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Basic Alumina (Al₂O₃) | Microwave, Solvent-free | Rapid, Environmentally friendly | mdpi.com |
| Gold Nanoparticles | Green solvent, Heating | High yields, Mild conditions | mdpi.com |
| Kaolin-based nano-catalyst | Solvent-free | High efficiency, Eco-friendly | researchgate.net |
Biological Activity and Molecular Interaction Research
Investigation of Enzyme Inhibition Mechanisms by Imidazo[1,2-c]pyrimidine (B1242154) Derivatives
Derivatives of imidazo[1,2-c]pyrimidine have been identified as potent inhibitors of several enzyme families, most notably protein kinases. These interactions are fundamental to their potential therapeutic effects, particularly in cancer and inflammatory conditions.
The modulation of kinase activity is a primary focus of research for this class of compounds. Specific derivatives have shown inhibitory activity against key kinases involved in cellular signaling and proliferation.
Syk Family Kinase Inhibition: A series of imidazo[1,2-c]pyrimidine derivatives were found to be potent inhibitors of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70). nih.gov These non-receptor tyrosine kinases are critical for signal transduction in immune cells like B-cells and T-cells, making them attractive targets for allergic and autoimmune diseases. One particular derivative, compound 9f , demonstrated strong in vitro inhibition of both Syk and ZAP-70 and also showed in vivo efficacy in mouse models. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme central to cell cycle regulation. nih.gov The inhibition was observed in the micro- to submicromolar range. X-ray crystallography of a derivative, compound 3b , in complex with CDK2 revealed its binding mode within the ATP pocket, forming a key hydrogen bond with the hinge region residue Leu83. nih.gov This detailed structural insight confirms that these compounds can be exploited for the development of future kinase inhibitors. nih.gov
While direct inhibition of B-Raf and EGFR by imidazo[1,2-c]pyrimidine derivatives is not extensively documented in the reviewed literature, related fused imidazole (B134444) scaffolds have shown significant activity. For instance, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been developed as EGFR inhibitors, and 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as potent inhibitors of the c-KIT receptor tyrosine kinase. nih.govnih.gov This suggests the potential of the broader imidazopyrimidine class to be adapted for various kinase targets.
| Compound Class | Kinase Target | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine derivatives | Syk, ZAP-70 | Potent in vitro and in vivo inhibition; potential for treating allergic and autoimmune diseases. | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Micro- to submicromolar inhibition; binding mode in ATP pocket confirmed by co-crystal structure. | nih.gov |
Beyond kinases, related imidazo-fused pyrimidine (B1678525) scaffolds have been shown to modulate other critical enzymes. For example, certain derivatives of the isomeric imidazo[1,2-a]pyrimidine (B1208166) system have demonstrated antifungal activity by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a member of the cytochrome P450 family and is essential for the biosynthesis of sterols in fungal cell membranes. nih.gov Additionally, novel triazole-substituted imidazo[1,2-a]pyrimidines were recently identified as selective inhibitors of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response to cytosolic DNA. acs.org
Exploration of Receptor Modulatory Effects (e.g., AMPAR, Purine (B94841) Receptors)
The structural analogy of the imidazo[1,2-c]pyrimidine core to natural purines suggests a potential for interaction with purinergic and other receptors. mdpi.com While direct modulation of AMPA or purine receptors by imidazo[1,2-c]pyrimidine derivatives is not yet fully detailed, research on closely related structures provides strong evidence for this potential.
A significant discovery in this area involves imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, which act as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). nih.govacs.org Specifically, they target AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govlookchem.comresearchgate.net This work led to the identification of potent, subnanomolar leads with demonstrated in vivo activity in seizure models. nih.govlookchem.com Furthermore, derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been investigated as agonists for the GABAA receptor, targeting the benzodiazepine (B76468) binding site, indicating a potential application in anxiety disorders. dergipark.org.tr
Cellular Pathway Modulation Research (e.g., Cell Cycle Progression, Apoptosis Induction)
The anticancer potential of imidazo-fused heterocycles is often linked to their ability to modulate critical cellular pathways that control cell proliferation and survival. Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have provided significant insights into these mechanisms.
Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer. nih.govnih.gov Treatment of cancer cell lines with these compounds led to G2/M phase cell cycle arrest and the induction of apoptosis. nih.govsemanticscholar.org
The mechanism of apoptosis induction has been linked to the intrinsic mitochondrial pathway. researchgate.netingentaconnect.com Research showed that treatment with an imidazo[1,2-a]pyridine derivative increased the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial membrane permeabilization and the activation of downstream executioner caspases, ultimately resulting in programmed cell death. researchgate.net Other studies have shown these compounds can also modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cell survival. nih.gov
Mechanistic Studies of Antimicrobial Action
Several studies have confirmed the antimicrobial properties of imidazo[1,2-c]pyrimidine derivatives. ekb.egresearchgate.net Chalcone derivatives incorporating the imidazo[1,2-c]pyrimidine nucleus have demonstrated activity against a panel of Gram-positive and Gram-negative bacteria as well as pathogenic fungi. ekb.eg
| Compound Series | Bacterial Strains Tested | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-c]pyrimidine-chalcone hybrids (5a-f) | P. aeruginosa, B. subtilis, E. coli, S. aureus | C. albicans, A. flavus | Compound 5f showed significant antibacterial activity against all tested strains. Compound 5b showed notable antifungal activity. | ekb.eg |
The precise mechanism of antibacterial action for these specific derivatives is still under investigation. However, for antifungal activity, a likely mechanism, based on studies of the isomeric imidazo[1,2-a]pyrimidines, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.gov By blocking this enzyme, the compounds disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell death. nih.gov This mechanism is a well-established target for azole antifungal drugs.
Research on Antiviral Mechanisms
The development of imidazo[1,2-c]pyrimidine derivatives as antiviral agents has been explored, particularly through their incorporation into nucleoside analogues. researchgate.net Nucleoside analogues often act as chain terminators or mutagens during viral replication. nih.govbiorxiv.org
A study involving a series of novel 6-(β-D-ribofuranosyl)-imidazo[1,2-c]pyrimidin-5-one nucleosides found that the compounds generally lacked significant antiviral activity against a wide range of viruses. researchgate.net The proposed reason for this inactivity was a lack of recognition and subsequent phosphorylation by viral and/or cellular nucleoside kinases. This phosphorylation is a critical first step for the activation of most nucleoside analogue prodrugs. researchgate.net
In contrast, research on the related imidazo[1,2-a]pyrimidine scaffold has shown more promising results. Derivatives have been investigated as potential inhibitors of SARS-CoV-2 entry by dually targeting the human ACE2 receptor and the viral spike protein. nih.gov This scaffold has also been reported to have potential activity against other viruses, including HIV and hepatitis C virus. nih.gov The broader class of pyrimidine biosynthesis inhibitors has been shown to synergize with antiviral nucleoside analogues to block SARS-CoV-2 replication, highlighting a potential therapeutic strategy. noaa.govresearchgate.net
Anti-inflammatory and Immunomodulatory Mechanism Research
Publicly available research detailing the specific anti-inflammatory and immunomodulatory mechanisms of 7-Chloro-8-methylimidazo[1,2-c]pyrimidine is not currently available. However, studies on the broader class of imidazo[1,2-c]pyrimidine derivatives have indicated that this chemical scaffold is a subject of interest in the investigation of anti-inflammatory and immunomodulatory agents. The research highlights the potential of this class of compounds to interact with key pathways involved in inflammation and immune response.
Early Investigations into Anti-inflammatory Properties
Early pharmacological assessments of the imidazo[1,2-c]pyrimidine core structure demonstrated its potential as an anti-inflammatory agent. A study conducted in 1988 investigated a group of four acidic imidazo[1,2-c]pyrimidine derivatives for their in vivo biological activity. The research utilized established models of inflammation, including carrageenin-induced paw edema and pleurisy in rats, to evaluate the anti-inflammatory effects of these compounds. mdpi.com The findings confirmed that derivatives of the imidazo[1,2-c]pyrimidine scaffold possess anti-inflammatory properties, providing a foundation for further research into this heterocyclic system. mdpi.com
Immunomodulatory Mechanism via Syk Family Kinase Inhibition
More recent and detailed mechanistic research has identified the imidazo[1,2-c]pyrimidine scaffold as a source of potent inhibitors for spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70). researchgate.net These non-receptor tyrosine kinases are critical components of signal transduction pathways in various immune cells. researchgate.net Syk and ZAP-70 play crucial roles in the activation of B-cells and T-cells, respectively, making them important therapeutic targets for a range of allergic disorders and autoimmune diseases. researchgate.net
A 2008 study focused on the structure-activity relationship of a series of imidazo[1,2-c]pyrimidine derivatives as inhibitors of these Syk family kinases. researchgate.net The research identified compounds that potently inhibited both Syk and ZAP-70. Notably, one derivative, compound 9f, demonstrated strong inhibitory activity against these kinases in vitro. researchgate.net Furthermore, when administered orally in mouse models, compound 9f effectively suppressed the passive cutaneous anaphylaxis reaction and the Concanavalin A-induced production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and the inflammatory response. researchgate.net This demonstrated in vivo efficacy underscores the potential of the imidazo[1,2-c]pyrimidine core structure to serve as a basis for developing orally effective immunomodulatory drugs. researchgate.net
Due to the descriptive nature of the available literature abstracts, specific quantitative data from these studies is not provided, precluding the generation of detailed data tables.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Design Optimization
Methodologies for Systematic Structural Modification and Derivatization
Systematic modification of the 7-Chloro-8-methylimidazo[1,2-c]pyrimidine core is achieved through a variety of synthetic methodologies aimed at exploring the chemical space around the scaffold. These methods allow for the introduction of diverse functional groups at various positions, enabling a thorough investigation of SAR.
A primary method for derivatization involves nucleophilic substitution reactions. For instance, the chlorine atom at the C7 position is a versatile handle for introducing different substituents. Another key strategy is the modification of the imidazole (B134444) or pyrimidine (B1678525) rings through cyclization reactions. The synthesis of the core scaffold itself can be adapted to incorporate diversity. For example, imidazo[1,2-c]pyrimidin-5(6H)-one can be prepared by the cyclization of 5-iodocytosine (B72790) with chloroacetaldehyde. nih.gov This intermediate provides a platform for further derivatization.
A powerful technique for introducing aryl and heteroaryl moieties is the Suzuki–Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the substitution of halogen atoms, such as the iodine on the 5-iodocytosine precursor or a strategically placed halogen on the imidazo[1,2-c]pyrimidine (B1242154) ring, with a wide range of boronic acids. This methodology was successfully used to synthesize a series of aryl and heteroaryl derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one for cytotoxicity screening. nih.gov
Furthermore, direct substitution on the core can be performed to introduce specific functionalities. For example, 5-amino substituted 7-chloro-imidazo[1,2-c]pyrimidines have been synthesized to explore the role of the purine-like ring system in cytokinin structure-activity relationships. documentsdelivered.com This involves building the scaffold from appropriately substituted pyrimidine precursors.
Table 1: Synthetic Methodologies for Imidazo[1,2-c]pyrimidine Derivatization
| Methodology | Position of Modification | Type of Substituent Introduced | Reference |
|---|---|---|---|
| Cyclization Reaction | Core Scaffold | Varies based on precursors | nih.gov |
| Suzuki–Miyaura Coupling | C5 (via precursor) | Aryl, Heteroaryl | nih.gov |
| Precursor Modification | C5 | Amino groups | documentsdelivered.com |
| Precursor Modification | C8 | Methylthio groups | documentsdelivered.com |
Influence of Substituent Effects on Biological Activity Profiles
The substituents on the imidazo[1,2-c]pyrimidine ring have a profound impact on the compound's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. SAR studies have elucidated the roles of different groups at various positions.
In studies of imidazo[1,2-c]pyrimidine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70 kDa (ZAP-70), modifications around the scaffold were critical for activity. While the specific 7-chloro-8-methyl analog was not the final lead, the general SAR principles for the class are informative. The research demonstrated that moving from other heterocyclic systems to the imidazo[1,2-c]pyrimidine core led to potent inhibitors of Syk family kinases. nih.gov
Substituent effects have also been explored in the context of cytokinin-like activity. The introduction of a 5-amino group on 7-chloro-imidazo[1,2-c]pyrimidines was a key modification in a study investigating their biological function. documentsdelivered.com This highlights that even small changes to the core structure can significantly alter the biological profile.
The electronic properties of substituents are also crucial. In a study on the bioisosteric imidazo[1,2-a]pyridine (B132010) scaffold, the introduction of polar groups on a pendant 6-phenyl ring had a significant influence on cellular activity against the c-Met kinase. nih.gov For instance, benzonitrile (B105546) analogues demonstrated improved inhibition compared to less polar derivatives. nih.gov This suggests that for the this compound scaffold, modulating the electronic nature of substituents at key positions could similarly tune biological activity. The electron-rich nature of a chloro-substituted ring, for example, could influence π-stacking interactions with target proteins. nih.gov
Table 2: Effect of Substituents on Biological Activity of Imidazo-fused Scaffolds
| Scaffold | Position | Substituent Type | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-c]pyrimidine | C5 | Amino | Cytokinin-like activity | Modulation of activity | documentsdelivered.com |
| Imidazo[1,2-c]pyrimidine | General | Various | Syk/ZAP-70 Kinase | Potent inhibition achieved | nih.gov |
| Imidazo[1,2-a]pyridine | C6-Phenyl | Polar groups (e.g., -CN) | c-Met Kinase | Improved cellular activity | nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) | Phenyl rings | General | Antibacterial | Determining factor for activity | dergipark.org.tr |
Rational Design Principles for Enhanced Target Selectivity and Potency
Rational design, often guided by structural biology and computational chemistry, is a cornerstone for optimizing imidazo[1,2-c]pyrimidine derivatives. The goal is to enhance interactions with the desired biological target while minimizing off-target effects.
One key principle is leveraging the structural information of the target's binding site. For the related imidazo[1,2-a]pyridine c-Met inhibitors, the co-crystal structure of a known inhibitor revealed crucial interactions. nih.gov The design of new analogs was based on mimicking these interactions, such as a hydrogen bond with the hinge region residue Met-1160 and a unique face-to-face π-stacking interaction with the activation loop residue Tyr-1230. nih.gov The electron deficiency of the bicyclic ring was identified as being positively correlated with the strength of this π–π interaction, guiding the choice of substituents like fluorine to modulate the electronic properties of the core. nih.gov
Another principle is the strategic combination of pharmacophoric elements. In the development of dual inhibitors for Kinesin Spindle Protein (KSP) and Aurora-A kinase, researchers designed new compounds by adding Aurora-A kinase inhibitory fragments onto a known KSP inhibitor scaffold, which included a benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine core. dergipark.org.tr This approach aims to create a single molecule that can address multiple nodes in a disease pathway.
Improving pharmacokinetic properties is also a critical aspect of rational design. The move from 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds to the imidazo[1,2-c]pyrimidine core was driven by the need to improve poor oral efficacy observed in mouse models, ultimately leading to the discovery of orally active Syk family kinase inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies in Imidazo[1,2-c]pyrimidine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel, patentable chemical series with improved properties while retaining the desired biological activity. researchgate.netresearchgate.net
Scaffold Hopping: This strategy involves replacing the central molecular core with a structurally different scaffold that preserves the essential 3D arrangement of key functional groups. A clear example is the research that led to potent Syk kinase inhibitors, where investigators "hopped" from triazolopyrimidine scaffolds to the imidazo[1,2-c]pyrimidine scaffold. nih.gov This hop was successful in overcoming the poor oral efficacy of the initial lead series, demonstrating how a change in the core heterocycle can dramatically improve drug-like properties. nih.gov Another study successfully employed scaffold hopping from the natural product aurones to 2-arylideneimidazo[1,2-a]pyridinones, resulting in compounds with significantly more potent anticancer activity. nih.gov
Bioisosteric Replacement: This involves the substitution of one atom or group of atoms for another with similar steric and electronic properties. The goal is to modulate potency, selectivity, or metabolic stability. The imidazo[1,2-c]pyrimidine scaffold is itself considered a bioisostere of purine (B94841). nih.govresearchgate.net A prominent example of this strategy in action is the design of c-Met inhibitors, where the nitrogen atom at position 8 of an imidazo[1,2-a]pyrimidine was conceptually replaced with a C-F bond, leading to the design of 8-fluoroimidazo[1,2-a]pyridine (B164112) derivatives. nih.gov This replacement was intended to mimic the electrostatic properties and lipophilicity of the nitrogen atom, thereby maintaining the electron-deficient nature of the ring system deemed important for target binding. nih.gov This demonstrates how subtle bioisosteric changes can be used to fine-tune protein-ligand interactions.
Advanced Research Directions and Emerging Applications
Development of Combinatorial Libraries and High-Throughput Synthesis Strategies
The creation of combinatorial libraries, vast collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. This approach, coupled with high-throughput synthesis and screening, allows for the rapid identification of molecules with desired properties. While the development of a specific combinatorial library for 7-Chloro-8-methylimidazo[1,2-c]pyrimidine has not been extensively documented, the synthesis of libraries for the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold provides a blueprint for such endeavors. scispace.com
High-throughput synthesis strategies for imidazo-fused heterocycles often employ multicomponent reactions, which offer efficiency, atom economy, and the ability to generate diverse products in a single step. researchgate.net For instance, a one-pot, three-component condensation reaction is a common and effective method for producing imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com Such methodologies are readily adaptable for the parallel synthesis of a library of this compound analogs.
A potential high-throughput synthesis workflow for derivatives of this compound could involve:
Parallel Synthesis: Utilizing automated liquid handlers and reaction blocks to perform numerous reactions simultaneously.
Purification: Employing high-throughput purification techniques like mass-directed automated preparative HPLC.
Screening: Screening the resulting library for biological activity or desired material properties using automated, high-throughput assays.
The insights gained from high-throughput screening of related compounds, such as imidazo[1,2-a]pyrazines, can inform the design and development of screening assays for novel this compound libraries. nih.gov
Investigation of Photophysical Properties and Applications as Organic Fluorophores and Azo-Dyes
Imidazo-fused heterocyclic systems, including imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, are known for their fluorescent properties. ijrpr.com This has led to their investigation as organic fluorophores for various applications, including biological imaging. The fluorescence of these compounds is attributed to their π-conjugated bicyclic structure. ijrpr.com
Recent research has demonstrated that imidazo[1,2-c]pyrimidine (B1242154) derivatives can be used to create azo-dyes with interesting photophysical characteristics. researchgate.net Azo-dyes are a significant class of organic compounds with applications ranging from textile dyeing to optical data storage. The synthesis of azo-dyes based on the imidazo[1,2-c]pyrimidine scaffold has been shown to yield compounds with fluorescent properties. researchgate.net
The photophysical properties of these compounds are influenced by the nature and position of substituents on the heterocyclic core. For example, electron-donating groups can enhance fluorescence intensity. ijrpr.com The introduction of different aryl groups can also modulate the emission wavelength.
Below is a table summarizing the photophysical data for a series of synthesized imidazo[1,2-c]pyrimidine azo-dyes:
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 4a | 450 | 520 | 70 |
| 4b | 460 | 530 | 70 |
| 4c | 475 | 545 | 70 |
| 4d | 480 | 550 | 70 |
Data adapted from a study on imidazo[1,2-c]pyrimidine azo-dyes. researchgate.net
Further investigation into the photophysical properties of this compound and its derivatives could lead to the development of novel fluorophores and azo-dyes with tailored absorption and emission characteristics for applications in sensing, imaging, and materials science.
Potential in Material Science Applications (e.g., Corrosion Inhibition)
The application of imidazo[1,2-a]pyrimidine derivatives as corrosion inhibitors for mild steel in acidic environments has been a subject of significant research. frontiersin.orgrsc.org These compounds have demonstrated excellent inhibition efficiencies by adsorbing onto the metal surface and forming a protective layer. rsc.org This adsorption can be a mix of physical and chemical interactions, with heteroatoms and conjugated systems playing a key role in the chemical bonding to the metal surface. nih.gov
The mechanism of corrosion inhibition by these molecules is thought to involve the donation of electrons from the nitrogen and sulfur atoms (if present) and the π-electrons of the heterocyclic rings to the vacant d-orbitals of the iron atoms on the steel surface. This creates a barrier that prevents the corrosive medium from reaching the metal.
The potential for this compound and its derivatives in this application is high, given the structural similarities to proven imidazo[1,2-a]pyrimidine inhibitors. The presence of the chloro and methyl groups could further influence the electronic properties and adsorption behavior of the molecule on the metal surface.
Key parameters in the evaluation of corrosion inhibitors include:
| Parameter | Description |
|---|---|
| Inhibition Efficiency (%) | The percentage reduction in the corrosion rate in the presence of the inhibitor. |
| Adsorption Isotherm | Describes the equilibrium between the inhibitor in solution and on the metal surface. |
| Gibbs Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption (physisorption or chemisorption). |
Further research in this area would involve the synthesis of this compound derivatives and their evaluation as corrosion inhibitors using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
Addressing Challenges in Imidazo[1,2-c]pyrimidine Research and Development
Despite the promise of imidazo[1,2-c]pyrimidine derivatives, several challenges remain in their research and development. A primary challenge is the regioselective synthesis of these compounds. rsc.org The fusion of the imidazole (B134444) and pyrimidine (B1678525) rings can result in different isomers, and controlling the reaction to yield the desired product is crucial. For example, the reaction of 2-aminopyrimidine (B69317) with α-haloketones is a common method for synthesizing imidazo[1,2-a]pyrimidines, but careful control of reaction conditions is necessary to ensure the correct regiochemistry. nih.gov
Other challenges in the field include:
Limited Commercial Availability: The starting materials for the synthesis of specific imidazo[1,2-c]pyrimidine derivatives may not be readily available, requiring multi-step syntheses.
Scalability of Synthesis: Laboratory-scale syntheses may not be easily scalable for industrial production, requiring process optimization.
In-depth Biological Evaluation: While many derivatives show promising in vitro activity, comprehensive in vivo studies are often lacking.
Understanding Structure-Activity Relationships (SAR): A deeper understanding of how structural modifications affect the biological activity and physical properties of these compounds is needed to guide the design of more potent and selective molecules.
Addressing these challenges will require a multidisciplinary approach, combining advances in synthetic organic chemistry, computational modeling, and biological testing.
Future Perspectives and Unexplored Research Avenues for this compound Derivatives
The future of research on this compound and its derivatives is bright, with numerous unexplored avenues. The versatility of the imidazo[1,2-c]pyrimidine scaffold allows for extensive chemical modification, opening the door to a wide range of potential applications.
Medicinal Chemistry:
Targeted Drug Design: Leveraging the known biological activities of related compounds, future research could focus on designing derivatives of this compound that target specific enzymes or receptors implicated in diseases such as cancer, viral infections, and inflammatory disorders. nih.govnih.gov
Antimicrobial Agents: The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The imidazo[1,2-c]pyrimidine core could be a valuable starting point for the discovery of novel antibacterial and antifungal drugs. researchgate.net
Neurological Disorders: Given that some imidazo[1,2-a]pyrimidines act as ligands for GABA receptors, exploring the potential of this compound derivatives in the treatment of anxiety and other neurological conditions is a promising area of investigation. dergipark.org.tr
Materials Science:
Organic Electronics: The conjugated π-system of the imidazo[1,2-c]pyrimidine core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemosensors: By functionalizing the core with specific recognition moieties, derivatives of this compound could be developed as chemosensors for the detection of metal ions or other analytes.
Agrochemicals:
The biological activity of imidazo-fused heterocycles also extends to agrochemicals. Future research could explore the potential of this compound derivatives as novel herbicides, insecticides, or fungicides.
The continued exploration of the chemical space around this compound, driven by innovative synthetic strategies and a deeper understanding of its structure-property relationships, is poised to unlock a wealth of new scientific knowledge and practical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 7-Chloro-8-methylimidazo[1,2-c]pyrimidine, and how do reaction conditions influence yield?
- Methodology : Begin with cyclocondensation of substituted pyrimidine precursors using chloroacetylating agents (e.g., ethyl chloroacetate) in polar aprotic solvents like DMA. Optimize pH with buffering agents (e.g., Na₂HPO₄) to stabilize intermediates. Post-synthetic chlorination can be achieved via POCl₃ or SOCl₂ under reflux, followed by methylation using methyl iodide in the presence of a base like K₂CO₃ .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Yield improvements (≥70%) require precise stoichiometric control of chlorinating agents and inert atmosphere conditions to avoid side reactions.
Q. How should researchers characterize the structural purity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the chloro group at C7 influences neighboring proton splitting patterns .
- X-ray Crystallography : Resolve bond angles (e.g., C2–C1–C7–N3 = 8.2°) and lattice parameters to validate stereoelectronic effects .
- HPLC-MS : Ensure ≥98% purity by comparing retention times with reference standards and detecting molecular ion peaks (e.g., [M+H]+ at m/z ≈ 198) .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders; employ wet methods for transfer.
- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
- Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration. Follow EPA guidelines for hazardous waste .
Advanced Research Questions
Q. How can computational tools (e.g., COMSOL Multiphysics) optimize the continuous-flow synthesis of this compound?
- Methodology : Model reaction kinetics and mass transfer using finite element analysis (FEA). Simulate temperature gradients in microreactors to identify hotspots affecting selectivity. AI-driven parameter tuning (e.g., flow rate, catalyst loading) can reduce byproduct formation by 15–20% .
- Validation : Compare simulated data with experimental yields under varying Reynolds numbers (Re) to optimize mixing efficiency.
Q. What strategies resolve contradictions in regioselectivity during electrophilic substitutions on imidazo[1,2-c]pyrimidine derivatives?
- Theoretical Framework : Apply Frontier Molecular Orbital (FMO) theory to predict reactive sites. The chloro group at C7 acts as an electron-withdrawing group, directing electrophiles to C5 (highest electron density). Methyl at C8 sterically hinders C6, reducing substitution there .
- Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) and LC-MS/MS to track substitution patterns. Cross-reference with DFT calculations (e.g., Gaussian) for orbital energy alignment .
Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?
- Methodology : Employ nanofiltration (NF) membranes with MWCO ≈ 300 Da to retain the target compound while allowing smaller impurities (e.g., unreacted precursors) to permeate. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., 80% MeOH/H₂O) to enhance flux and selectivity .
- Scale-Up : Use spiral-wound modules for pilot-scale trials. Monitor membrane fouling via SEM-EDX to identify inorganic deposits (e.g., K⁺ from K₂CO₃) and adjust pretreatment steps .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 145°C vs. 152°C) may arise from polymorphic forms or residual solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
